1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group and a vinyl group attached to a methoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-3-iodobenzene with 4-methoxyphenylacetylene in the presence of a palladium catalyst under Sonogashira coupling conditions . The reaction is carried out in an inert atmosphere, often using a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Sonogashira coupling reaction to ensure high yield and purity, along with efficient purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro and methoxy groups can direct electrophiles to specific positions on the benzene ring.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form ethyl derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Fluoro group replaced by nucleophiles.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The vinyl group can participate in conjugation, further modifying the compound’s behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene: is similar to compounds like 1-fluoro-3-iodobenzene, 4-methoxyphenylacetylene, and other fluoro-substituted aromatic compounds.
Uniqueness:
- The presence of both fluoro and methoxy groups, along with the vinyl moiety, makes this compound unique in terms of its electronic properties and reactivity. This combination of substituents can lead to distinct chemical behaviors and potential applications that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
86767-09-1 |
---|---|
Molekularformel |
C15H13FO |
Molekulargewicht |
228.26 g/mol |
IUPAC-Name |
1-fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13FO/c1-11(13-4-3-5-14(16)10-13)12-6-8-15(17-2)9-7-12/h3-10H,1H2,2H3 |
InChI-Schlüssel |
HRUSAOVQSBBRSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.